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Compound of Interest

Compound Name: PG-931

Cat. No.: B15617325 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TAK-931 (simurosertib), a potent and

selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. This document details its chemical

structure, physicochemical and pharmacological properties, mechanism of action, and key

experimental findings from preclinical and clinical studies. All quantitative data is presented in

structured tables, and detailed methodologies for pivotal experiments are provided to facilitate

reproducibility.

Chemical Structure and Properties
TAK-931 is a small molecule inhibitor with the chemical name 2-((2S)-1-azabicyclo[2.2.2]oct-2-

yl)-6-(3-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one. Its structure is characterized

by a thieno[3,2-d]pyrimidinone core.

Image of TAK-931 Chemical Structure: (A visual representation of the chemical structure of

TAK-931 would be placed here in a real document. For this text-based output, please refer to

the chemical identifiers below.)

Table 1: Chemical and Physical Properties of TAK-931
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Property Value Reference(s)

IUPAC Name

2-((2S)-1-azabicyclo[2.2.2]oct-

2-yl)-6-(3-methyl-1H-pyrazol-4-

yl)thieno[3,2-d]pyrimidin-4(3H)-

one

Synonyms Simurosertib, TAK-931

Molecular Formula C₁₇H₁₉N₅OS [1]

Molecular Weight 341.43 g/mol [1]

CAS Number 1330782-76-7

SMILES
Cc1c(cnn1)c2cc3c(s2)c(=O)n/c

(=N\3)[C@H]4CC5CCN4CC5

InChI

InChI=1S/C17H19N5OS/c1-9-

11(8-18-21-9)14-7-12-15(24-

14)17(23)20-16(19-12)13-6-

10-2-4-22(13)5-3-10/h7-

8,10,13H,2-6H2,1H3,(H,18,21)

(H,19,20,23)/t13-/m0/s1

Appearance Solid

Solubility Soluble in DMSO [2]

Pharmacological Properties and Mechanism of
Action
TAK-931 is a highly potent and selective, ATP-competitive inhibitor of CDC7 kinase.[3] CDC7 is

a serine/threonine kinase that plays a critical role in the initiation of DNA replication and the

DNA damage response. By inhibiting CDC7, TAK-931 prevents the phosphorylation of its key

substrate, the minichromosome maintenance complex (MCM), thereby blocking the initiation of

DNA replication, leading to S-phase arrest and induction of apoptosis in cancer cells.[4]

Table 2: Pharmacological Properties of TAK-931
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Parameter Value Cell Line/System Reference(s)

Target
Cell Division Cycle 7

(CDC7) kinase
- [3]

IC₅₀ (CDC7) <0.3 nM Enzymatic Assay [2]

IC₅₀ (pMCM2) 17 nM HeLa cells

GI₅₀ Range 30.2 nM to >10 µM
Panel of 246 cancer

cell lines

Signaling Pathway
The inhibitory action of TAK-931 on CDC7 disrupts the normal cell cycle progression. The

following diagram illustrates the signaling pathway affected by TAK-931.
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Mechanism of Action of TAK-931
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Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization

of TAK-931.

In Vitro CDC7 Kinase Assay
Objective: To determine the in vitro inhibitory activity of TAK-931 against CDC7 kinase.

Materials:

Recombinant human CDC7/DBF4 complex

Biotinylated peptide substrate (e.g., biotin-MCM2 peptide)

ATP

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM

DTT)

TAK-931 (dissolved in DMSO)

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

384-well white plates

Procedure:

Prepare a serial dilution of TAK-931 in DMSO. Further dilute the compound in assay buffer to

the desired final concentrations.

Add 5 µL of the diluted TAK-931 or DMSO (vehicle control) to the wells of a 384-well plate.

Add 10 µL of a solution containing the CDC7/DBF4 enzyme and the biotinylated MCM2

peptide substrate in assay buffer to each well.

Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer to each well. The

final reaction volume is 25 µL.
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Incubate the plate at 30°C for 60 minutes.

Stop the reaction and measure the remaining ATP levels by adding 25 µL of Kinase-Glo®

reagent to each well.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each concentration of TAK-931 relative to the DMSO

control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay
Objective: To determine the growth inhibitory effects of TAK-931 on cancer cell lines.

Materials:

Cancer cell lines (e.g., COLO205, HeLa)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

TAK-931 (dissolved in DMSO)

96-well clear-bottom plates

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent

Phosphate-buffered saline (PBS)

Procedure:

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete

medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

Prepare a serial dilution of TAK-931 in complete medium from a DMSO stock.

Remove the medium from the wells and add 100 µL of the medium containing the various

concentrations of TAK-931 or DMSO (vehicle control).
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Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

After incubation, allow the plate to equilibrate to room temperature.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

Calculate the percent growth inhibition for each concentration and determine the GI₅₀

(concentration for 50% of maximal inhibition of cell proliferation) value.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Treatment

Analysis

Seed Cells in
96-well Plate

Incubate 24h

Add TAK-931 to Cells

Prepare TAK-931
Serial Dilutions

Incubate 72h

Add CellTiter-Glo®

Measure Luminescence

Calculate GI₅₀

Click to download full resolution via product page

Cell Proliferation Assay Workflow
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In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of TAK-931 in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., female BALB/c nude mice)

Human cancer cells (e.g., COLO205)

Matrigel (optional)

TAK-931 formulation for oral administration

Vehicle control

Calipers for tumor measurement

Procedure:

Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ COLO205 cells in 100 µL of PBS,

optionally mixed with Matrigel) into the flank of each mouse.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups (n=8-10 mice per group).

Administer TAK-931 orally at the desired dose and schedule (e.g., 60 mg/kg, once daily).

The control group receives the vehicle.

Measure tumor volume with calipers two to three times per week. Tumor volume can be

calculated using the formula: (Length x Width²) / 2.

Monitor the body weight of the mice as an indicator of toxicity.

Continue treatment for a specified period (e.g., 21 days).

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic marker analysis).
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Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control

group.

Model Setup

Treatment Phase

Study Endpoint
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Click to download full resolution via product page

In Vivo Xenograft Model Workflow

Clinical Trial Information
TAK-931 has been evaluated in several clinical trials for the treatment of advanced solid

tumors.

Table 3: Overview of Key Clinical Trials for TAK-931
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NCT Number Phase Title Status
Key
Findings/Endp
oints

NCT02699749 I

A Study to

Evaluate TAK-

931 in

Participants With

Advanced

Nonhematologic

Tumors

Completed

Evaluated safety,

tolerability,

pharmacokinetic

s, and maximum

tolerated dose

(MTD). The

recommended

Phase 2 dose

was determined.

[5][6]

NCT03261947 II

A Study to

Evaluate the

Safety,

Tolerability, and

Activity of TAK-

931 in

Participants With

Metastatic

Pancreatic

Cancer,

Metastatic

Colorectal

Cancer, and

Other Advanced

Solid Tumors

Active, not

recruiting

Assesses the

antitumor activity

of TAK-931 in

specific cancer

types.[7]

Summary and Conclusion
TAK-931 (simurosertib) is a potent and selective CDC7 kinase inhibitor with a well-defined

mechanism of action that leads to S-phase arrest and apoptosis in cancer cells. Preclinical

studies have demonstrated its significant antitumor activity in a broad range of cancer cell lines

and in vivo xenograft models. Early-phase clinical trials have established a manageable safety
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profile and determined the recommended dose for further investigation. Ongoing clinical

studies are exploring its efficacy in various solid tumors. This guide provides a foundational

understanding of TAK-931's chemical and pharmacological characteristics, supported by

detailed experimental protocols to aid in further research and development in the field of

oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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